
3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide consists of a pyrrolidine ring with a trifluoromethyl group and an ethoxy group attached. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Again, specific chemical reactions involving this compound are not available in the retrieved information. Trifluoromethylpyridines, a related group of compounds, have been used in various chemical reactions in the agrochemical and pharmaceutical industries .Scientific Research Applications
3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide has been studied for its potential applications in scientific research. It has been used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been studied for its potential applications in drug discovery and development, as it has been found to be a potent inhibitor of the enzyme phosphodiesterase 4. Additionally, this compound has been used as a reactant in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleic acids.
Mechanism of Action
The mechanism of action of 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is not yet fully understood. However, it has been proposed that it acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a key molecule in the regulation of cellular processes. By inhibiting the activity of PDE4, this compound increases the levels of cAMP in cells, leading to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to increase the levels of cAMP in cells, leading to a variety of physiological effects. These effects include increased heart rate, increased blood pressure, increased respiration, increased alertness, and increased energy. Additionally, this compound has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide has several advantages for use in laboratory experiments. It is a highly versatile compound that can be synthesized from a variety of starting materials. It is also a colorless, crystalline solid with a melting point of 85-86°C and is soluble in most organic solvents, including ethanol and ethyl acetate. Additionally, it is a potent inhibitor of the enzyme phosphodiesterase 4, making it useful for studying the effects of cAMP on cellular processes. However, this compound also has some limitations. It is not stable in aqueous solutions, and it can decompose under acidic or basic conditions.
Future Directions
3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide has potential applications in a variety of fields, including drug discovery and development, agrochemicals, and polymers. Additionally, it has potential applications in basic research, as it is a potent inhibitor of the enzyme phosphodiesterase 4, making it useful for studying the effects of cAMP on cellular processes. In the future, it is likely that this compound will be further studied for its potential applications in drug discovery and development, as well as in basic research. Additionally, it is likely that new synthesis methods and applications for this compound will be developed in the future.
properties
IUPAC Name |
3-ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N3O/c1-2-15-7(8(9,10)11)3-4-14(5-7)6(12)13/h2-5H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEXPHMKBKVLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




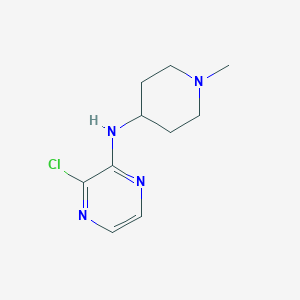
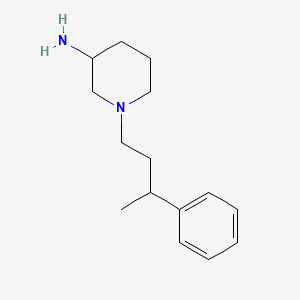

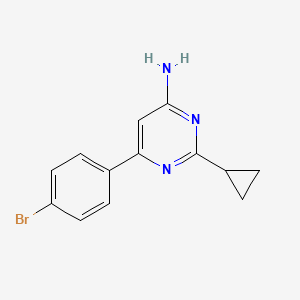

![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491410.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)
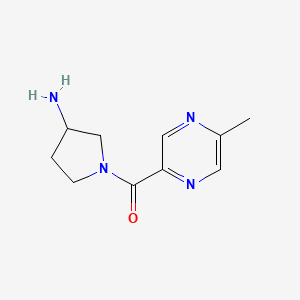
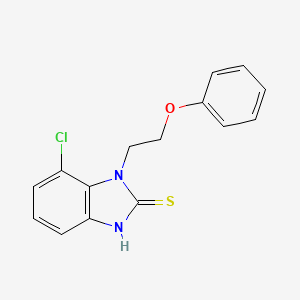
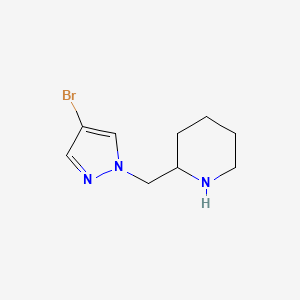
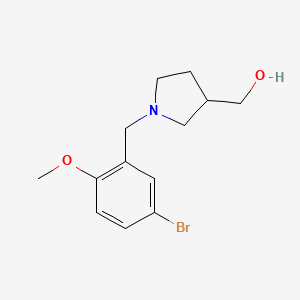
![N-[(oxan-4-yl)methyl]oxan-4-amine](/img/structure/B1491422.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)